1-(4-methylbenzyl)-1H-indole-3-carbaldehyde N-methylthiosemicarbazone
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Overview
Description
3-METHYL-1-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)AMINO]THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties . This compound features an indole moiety, which is a significant structure in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 3-METHYL-1-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)AMINO]THIOUREA typically involves the reaction of an indole derivative with a thiourea derivative under specific conditions. One common method involves the condensation of 1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-CARBALDEHYDE with 3-METHYLTHIOUREA in the presence of a suitable catalyst and solvent . The reaction conditions often include refluxing the mixture in ethanol or another polar solvent to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The indole moiety allows for electrophilic substitution reactions, particularly at the C-3 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
3-METHYL-1-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)AMINO]THIOUREA has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its potential therapeutic effects are being explored for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-METHYL-1-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)AMINO]THIOUREA involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The thiourea group can also interact with metal ions, affecting their biological availability and activity.
Comparison with Similar Compounds
Similar compounds include other thiourea derivatives and indole-based molecules. For instance:
Thiourea: A simpler compound with similar biological activities but lacking the indole moiety.
1-[(4-METHYLPHENYL)METHYL]-1H-INDOLE: An indole derivative without the thiourea group, used in various organic synthesis applications.
3-METHYLTHIOUREA: A thiourea derivative without the indole moiety, used in different chemical reactions. The uniqueness of 3-METHYL-1-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)AMINO]THIOUREA lies in its combined structure, which imparts a wide range of biological activities and chemical reactivity
Properties
Molecular Formula |
C19H20N4S |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-methyl-3-[(E)-[1-[(4-methylphenyl)methyl]indol-3-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C19H20N4S/c1-14-7-9-15(10-8-14)12-23-13-16(11-21-22-19(24)20-2)17-5-3-4-6-18(17)23/h3-11,13H,12H2,1-2H3,(H2,20,22,24)/b21-11+ |
InChI Key |
ATMMWZRIJACQRN-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=S)NC |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=S)NC |
Origin of Product |
United States |
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